molecular formula C25H21N5O2S B2812253 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(3-phenylpropyl)benzamide CAS No. 1112383-64-8

3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(3-phenylpropyl)benzamide

Cat. No.: B2812253
CAS No.: 1112383-64-8
M. Wt: 455.54
InChI Key: NIUPVXQYVNEPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a fused [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core linked to an N-(3-phenylpropyl) substituent. The thiadiazoloquinazolinone moiety contributes to its planar heterocyclic structure, which may enhance interactions with biological targets such as enzymes or ion channels.

Properties

IUPAC Name

3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c31-22(26-15-7-10-17-8-2-1-3-9-17)18-11-6-12-19(16-18)27-24-29-30-23(32)20-13-4-5-14-21(20)28-25(30)33-24/h1-6,8-9,11-14,16H,7,10,15H2,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUPVXQYVNEPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(3-phenylpropyl)benzamide typically involves a multi-step process. One common method involves the initial formation of the thiadiazole ring, followed by the fusion with a quinazoline ring. This can be achieved through a series of cyclization reactions, often involving the use of reagents such as phosphorus pentoxide and formic acid .

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods, such as one-pot synthesis. This approach can combine multiple reaction steps into a single process, reducing the need for intermediate purification and increasing overall yield .

Chemical Reactions Analysis

Types of Reactions

3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiadiazole and quinazoline derivatives exhibit significant anticancer properties. Studies have shown that the compound can inhibit tumor growth by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, particularly those involving protein kinases and transcription factors .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies have reported efficacy against Gram-positive and Gram-negative bacteria as well as fungi. This antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes within microbial cells .

Pharmacological Applications

Neuroprotective Effects
Recent investigations into neuroprotection suggest that this compound may play a role in mitigating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress positions it as a potential candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's interaction with NMDA receptors has been identified as a critical factor in its neuroprotective effects .

Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored in various preclinical models. It appears to inhibit pro-inflammatory cytokine production and modulate immune responses, making it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Biochemical Research

Enzyme Inhibition Studies
The compound has been subjected to enzyme inhibition studies, particularly focusing on kinases involved in cancer progression. Preliminary data suggests that it may serve as an effective inhibitor of certain kinases, thereby hindering tumor growth and metastasis .

Targeted Drug Delivery Systems
Research is underway to explore the use of this compound in targeted drug delivery systems. Its unique structure allows for functionalization that can enhance solubility and bioavailability, making it suitable for use in nanocarriers designed for specific therapeutic applications .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 2: Neuroprotection

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues. This suggests potential therapeutic benefits for conditions characterized by neuroinflammation.

Mechanism of Action

The mechanism of action of 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Quinazoline-Based Analogs

IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide)

  • Structural Similarities: Shares the quinazoline core and 3-phenylpropylamino group.
  • Key Differences: IPPQ includes an isoxazole-acetamide side chain instead of the thiadiazoloquinazolinone-benzamide system.
  • Functional Implications : IPPQ demonstrates activity against CaVα-β interactions, suggesting that the target compound may have overlapping biological targets. However, the thiadiazole ring in the target compound could introduce distinct electronic or steric effects, altering binding affinity .

N-Methyl-3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide

  • Structural Similarities: Identical thiadiazoloquinazolinone-benzamide core.
  • Key Differences : Lacks the N-(3-phenylpropyl) group, replaced by a methyl substituent.
  • Functional Implications : The absence of the phenylpropyl group may reduce lipophilicity and membrane penetration, highlighting its importance in the target compound’s design .

Benzamide Derivatives with Varied Substituents

Compounds 13–17 ()

  • Structural Features: Include benzamides with 3-phenylpropyl groups and substituents like cyanomethoxy, propenyloxy, or alkoxy groups on the phenyl ring.
  • Comparison: The target compound’s thiadiazoloquinazolinone core differentiates it from these simpler benzamides. The heterocyclic system may confer stronger π-π stacking or hydrogen-bonding capabilities, enhancing target binding compared to alkoxy-substituted analogs .

N-(4-methoxyphenyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide

  • Structural Similarities: Shares the thiadiazoloquinazolinone-aminobenzamide scaffold.
  • Key Differences : Substituent at the benzamide nitrogen is a 4-methoxyphenyl group instead of 3-phenylpropyl.
  • Functional Implications : The methoxy group may improve solubility but reduce hydrophobic interactions in target binding compared to the phenylpropyl chain .

Heterocyclic and Sulfur-Containing Analogs

Compound 131 (1-{4-[(3-phenylpropyl)amino]-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl}ethanone)

  • Structural Similarities: Contains a 3-phenylpropylamino group and a fused dihydropyridopyrimidinone core.
  • Key Differences: Replaces the thiadiazoloquinazolinone with a pyridopyrimidinone system.

Thienylmethylthio- and Thiazolylmethylthio-Benzamides ()

  • Structural Features : Include sulfur-containing substituents (e.g., thienylmethylthio) on the benzamide.
  • Comparison : While the target compound lacks sulfur in its side chain, the thiadiazole ring provides a sulfur-rich heterocycle. This may enhance interactions with cysteine residues or metal ions in biological targets .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Key Substituents LogP* Potential Applications
Target Compound 523.56† Thiadiazoloquinazolinone, 3-phenylpropyl ~3.5 Ion channel modulation, antiviral
IPPQ 475.57 Quinazoline, isoxazole-acetamide ~3.2 CaVα-β interaction inhibition
N-Methyl Analog 407.42 Thiadiazoloquinazolinone, methyl ~2.8 (Theoretical) Enzyme inhibition
N-(4-Methoxyphenyl) Analog 443.48 Thiadiazoloquinazolinone, 4-methoxy ~2.5 (Theoretical) Solubility-enhanced

*Estimated LogP values based on structural features.
†Calculated molecular weight based on formula C₂₇H₂₁N₅O₂S.

Research Findings and Implications

  • Activity Against Ion Channels : Quinazoline analogs like IPPQ demonstrate that the 3-phenylpropyl group enhances binding to CaVα-β interfaces. The target compound’s thiadiazole ring may further stabilize such interactions via additional hydrogen bonding .
  • Antiviral Potential: Compounds with thiadiazoloquinazolinone cores () are implicated in targeting viral proteases or polymerases. The target compound’s structure aligns with scaffolds used in SARS-CoV-2 inhibitor studies .
  • Solubility Challenges : Compared to methoxy-substituted analogs, the 3-phenylpropyl group may reduce aqueous solubility, necessitating formulation optimizations for in vivo studies .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step reactions, including cyclization and amide coupling. A typical approach involves:

  • Step 1: Formation of the thiadiazoloquinazolinone core via cyclization of precursors (e.g., thiourea derivatives) under reflux with POCl₃ at 90–130°C .
  • Step 2: Introduction of the 3-phenylpropyl benzamide moiety via nucleophilic substitution or coupling reactions, using solvents like DMF or toluene and bases such as triethylamine .
  • Optimization: Temperature control (120–130°C) and solvent polarity are critical for yield. Reaction progress is monitored via TLC, and purity is ensured via recrystallization (e.g., DMSO/water mixtures) .

Advanced: How can structural ambiguities in the thiadiazoloquinazoline core be resolved experimentally?

Answer:

  • X-ray crystallography is preferred for resolving complex fused-ring systems. If crystals are unavailable, 2D NMR (e.g., HSQC, HMBC) can map heterocyclic connectivity .
  • IR spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹ for the oxo-thiadiazole moiety) .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula, especially for halogenated or sulfur-containing derivatives .

Basic: What preliminary assays are used to evaluate biological activity?

Answer:

  • Antifungal screening: Agar diffusion assays against Candida albicans or Aspergillus species, with fluconazole as a positive control .
  • Enzyme inhibition: Fluorometric assays targeting enzymes like 14α-demethylase (CYP51), using lanosterol as a substrate .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced: How to address contradictory bioactivity data across studies?

Answer:

  • Orthogonal assays: Validate antifungal activity with both broth microdilution (MIC) and time-kill kinetics to confirm concentration-dependent effects .
  • Target engagement studies: Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding to CYP51 .
  • Metabolic stability: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Basic: What analytical methods ensure compound stability during storage?

Answer:

  • HPLC-UV monitors degradation under accelerated conditions (40°C/75% RH for 4 weeks). Peaks corresponding to hydrolysis products (e.g., free amine or carboxylic acid) indicate instability .
  • Storage: Lyophilized solids in inert atmospheres (argon) at -20°C reduce oxidation and hydrolysis .

Advanced: How to design SAR studies for the trifluoromethyl and thiadiazole moieties?

Answer:

  • Core modifications: Synthesize analogs with substituents like chloro (electron-withdrawing) or methoxy (electron-donating) at the quinazoline C-7 position to assess electronic effects .
  • Functional group swaps: Replace the 3-phenylpropyl chain with alkyl or aryl groups to study steric impacts on target binding .
  • In silico docking: Use AutoDock Vina to predict binding affinities to CYP51, guided by crystallographic data (PDB: 3LD6) .

Basic: What solvents and catalysts improve coupling reactions for the benzamide group?

Answer:

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide bond formation .
  • Catalysts: HATU or EDCI/HOBt systems improve coupling efficiency for sterically hindered amines .
  • Workup: Acid-base extraction removes unreacted reagents, and silica gel chromatography isolates the product .

Advanced: How to investigate metabolic pathways and degradation products?

Answer:

  • LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the phenylpropyl chain) and phase II conjugates (glucuronidation) in hepatocyte incubations .
  • Isotope labeling: Use ¹⁴C-labeled compound to track degradation pathways in microsomal assays .

Basic: What computational tools predict reactivity of the thiadiazole ring?

Answer:

  • DFT calculations (Gaussian 16) model ring strain and electrophilic sites using B3LYP/6-31G(d) basis sets .
  • Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (e.g., sulfur atoms) prone to alkylation .

Advanced: How to reconcile divergent IC₅₀ values in enzyme inhibition assays?

Answer:

  • Kinetic analysis: Determine Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Proteomics: Use CETSA (cellular thermal shift assay) to confirm target engagement in cellular environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.